molecular formula C18H23N3O4 B1272014 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid CAS No. 885274-36-2

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

Cat. No. B1272014
M. Wt: 345.4 g/mol
InChI Key: FCBPLIYQUXNOBX-UHFFFAOYSA-N
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Description

The compound "2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical and pharmacokinetic properties of pharmaceutical agents. Piperazine derivatives are often used in the design of enzyme inhibitors, receptor ligands, and other biologically active molecules. The tert-butoxycarbonyl (Boc) group is a protective group used in peptide synthesis, which can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including the protection of the piperazine nitrogen with a Boc group, nucleophilic addition reactions, and subsequent deprotection. For instance, the synthesis of alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides involves nucleophilic 1,2-addition of organometallic reagents to N-tert-butanesulfinyl imines, followed by differential deprotection steps . Similarly, the synthesis of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters includes the reaction of chloroacetyl chloride with esterified (S)-2-hydroxy-2-phenyl acetic acid, followed by the coupling of the resulting chloroacetyl compound with N-Boc piperazine and subsequent deprotection .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the molecules. For example, the X-ray crystallography of alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides has confirmed the diastereomeric purity of the adducts and provided insights into the mechanisms of the reactions with different organometallic reagents .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic additions, deprotection, and esterification. The choice of protective groups and reaction conditions can significantly influence the outcome of the synthesis and the purity of the final product. For example, the use of the tert-butanesulfinamide group allows for orthogonal deprotection, which can be advantageous in avoiding byproducts during the synthesis of complex molecules . The reactivity of the piperazine nitrogen and the presence of other functional groups in the molecule can also lead to a variety of chemical transformations, enabling the synthesis of a diverse array of piperazine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the piperazine ring and the presence of protective groups. The introduction of fluorine atoms or fluorinated groups, such as the trifluorotert-butoxycarbonyl (triF-Boc) group, can enhance the acid stability and lipophilicity of the compounds, potentially improving their oral bioavailability and metabolic stability . The Boc group itself is known for its stability under basic conditions and its ease of removal under acidic conditions, which is crucial for the synthesis and purification of piperazine derivatives .

Scientific Research Applications

Chemical Transformations and Synthesis

Prolonged acidic treatment involving compounds similar to 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid leads to the formation of aminosuccinyl peptides, which can further transform into piperazine-2,5-dione derivatives under specific conditions (Schön & Kisfaludy, 2009). Such processes are crucial in peptide synthesis and modification. In another study, the efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid was achieved through a practical method, emphasizing the role of piperazinyl compounds in synthesizing bioactive derivatives (Cai et al., 2020).

Antimicrobial and Antimycobacterial Activities

2-(4-Cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, which share structural similarities with the compound , have shown potential antimicrobial and antimycobacterial activities. Specific analogs exhibited promising activities against a range of bacteria and fungi, and also against Mycobacterium tuberculosis (Patel et al., 2012).

Crystallographic and Structural Analysis

Compounds related to 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid have been subjects of crystallographic and structural analysis, contributing to the understanding of molecular configurations and potential biological activities. For instance, derivatives of N-Boc piperazine underwent thorough characterization, providing insights into their structural integrity and potential as biologically active compounds (Kulkarni et al., 2016).

Medicinal Chemistry and Drug Development

Compounds structurally similar to 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid play a crucial role in medicinal chemistry and drug development. They serve as scaffolds and intermediates in the synthesis of complex molecules with potential therapeutic applications. For example, homopiperazine-rhodamine B adducts of triterpenoic acids, which include piperazinyl motifs, exhibited significant cytotoxicity for human tumor cell lines, highlighting their potential as novel ligands in cancer treatment (Wolfram et al., 2018).

properties

IUPAC Name

2-(4-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPLIYQUXNOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376111
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

CAS RN

885274-36-2
Record name α-(4-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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